molecular formula C21H29N3O4.HCl B1150281 4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride

Cat. No.: B1150281
M. Wt: 423.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride is a selective and potent inhibitor of the presynaptic choline transporter. It is known for its ability to inhibit non-competitive choline uptake, making it a valuable compound in neuroscience research . The molecular formula of this compound is C21H29N3O4, and it has a molecular weight of 387.47 g/mol .

Scientific Research Applications

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.

    Purification: Employing chromatographic techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Comparison with Similar Compounds

Similar Compounds

    Hemicholinium-3: Another inhibitor of the choline transporter, but less selective compared to 4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride.

    Vesamicol: Inhibits the vesicular acetylcholine transporter, affecting acetylcholine storage rather than uptake.

    Triethylcholine: A choline analog that competes with choline for uptake but is less potent than this compound.

Uniqueness

This compound stands out due to its high selectivity and potency as a non-competitive inhibitor of the presynaptic choline transporter. Its unique binding mechanism and ability to increase cell surface expression of the transporter without affecting total protein levels make it a valuable tool for research .

Properties

Molecular Formula

C21H29N3O4.HCl

Molecular Weight

423.93

IUPAC Name

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C21H29N3O4.ClH/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16;/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25);1H

SMILES

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C.Cl

Synonyms

4-Methoxy-N-[[3-(1-methylethyl)-5-isoxazolyl]methyl]-3-[(1-methyl-4-piperidinyl)oxy]benzamide hydrochloride

Origin of Product

United States

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